Ethyl 2-(2-fluorophenoxy)acetate
Description
Ethyl 2-(2-fluorophenoxy)acetate (CAS: 584-74-7; molecular formula: C₁₀H₁₁FO₂) is a fluorinated aromatic ester with a fluorine substituent at the ortho position of the phenoxy ring. This compound serves as a critical intermediate in pharmaceutical synthesis due to the unique electronic and steric effects imparted by the fluorine atom. Its structure comprises an ethyl ester group linked to an acetoxy moiety, which is bonded to a 2-fluorophenoxy aromatic system. The ortho-fluorine substitution enhances metabolic stability and influences intermolecular interactions, making it valuable in drug design.
Properties
IUPAC Name |
ethyl 2-(2-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCSUXZXAOIKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Ethyl Chloroacetate
The most widely documented synthesis involves the reaction of 2-fluorophenol with ethyl chloroacetate in the presence of a base. This method leverages the nucleophilic displacement of chloride by the phenoxide ion, generated in situ through deprotonation of 2-fluorophenol.
Reaction Equation:
Procedure:
-
Deprotonation: 2-Fluorophenol is treated with a base (e.g., NaOH, K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Nucleophilic Attack: Ethyl chloroacetate is added dropwise, facilitating the substitution of chloride by the phenoxide ion.
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Work-Up: The mixture is quenched with water, and the product is extracted using ethyl acetate or dichloromethane.
Key Variables:
-
Base Selection: Potassium carbonate (K₂CO₃) is preferred over NaOH for milder conditions, reducing side reactions like hydrolysis.
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Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity and reaction rates.
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Temperature: Reactions typically proceed at 60–80°C for 4–6 hours, balancing yield and energy efficiency.
Yield Optimization:
Mitsunobu Reaction
A less common approach employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-fluorophenol with ethyl glycolate. While this method avoids harsh bases, it is cost-prohibitive for large-scale synthesis.
Reaction Conditions:
Phase-Transfer Catalysis
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable reactions in biphasic systems (water/toluene), improving interfacial contact between 2-fluorophenol and ethyl chloroacetate. This method reduces solvent volume and energy consumption.
Advantages:
Reaction Conditions and Optimization
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| Acetonitrile | 37.5 | 80 |
| Toluene | 2.4 | 68 |
Polar aprotic solvents like DMF and acetonitrile stabilize the transition state, accelerating the reaction. Non-polar solvents (e.g., toluene) result in lower yields due to poor solubility of ionic intermediates.
Temperature and Time
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 60 | 6 | 75 |
| 70 | 4 | 82 |
| 80 | 3 | 78 |
Elevated temperatures reduce reaction time but may promote ester hydrolysis. Optimal conditions balance speed and product stability.
Purification Techniques
Vacuum Distillation
Crude product is purified via fractional distillation under reduced pressure (0.6–1.0 mmHg), isolating the ester at 145–152°C. This method achieves >95% purity but requires specialized equipment.
Recrystallization
Recrystallization from ethanol/water mixtures removes unreacted starting materials and inorganic salts. Typical recovery: 85–90%.
Chromatography
Column chromatography (silica gel, hexane/ethyl acetate) is employed for high-purity applications (e.g., pharmaceutical intermediates), albeit with higher costs.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) confirm purity >99% for pharmaceutical-grade material.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluorophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester can be hydrolyzed to produce 2-(2-fluorophenoxy)acetic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in acetone.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-fluorophenoxy)acetic acid.
Reduction: 2-(2-fluorophenoxy)ethanol.
Scientific Research Applications
Organic Synthesis
Ethyl 2-(2-fluorophenoxy)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique fluorinated structure allows for modifications that can lead to the development of new compounds with desirable properties.
Biological Studies
In biological research, this compound is utilized to investigate enzyme interactions and metabolic pathways involving fluorinated compounds. The fluorine atom can enhance the compound’s ability to interact with specific biological targets, potentially increasing its potency and selectivity.
Pharmaceutical Development
This compound acts as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their therapeutic effects, particularly in cancer treatment and other diseases where fluorinated compounds demonstrate enhanced efficacy .
Agrochemical Production
In the agrochemical industry, this compound is employed in the production of herbicides and pesticides. The fluorine substitution can improve the stability and effectiveness of these chemicals against various pests.
Case Study 1: Cancer Research
A recent study investigated the effects of related fluorinated compounds on non-small cell lung cancer (NSCLC). The research highlighted how modifications in structure, including fluorination, could influence biological activity by suppressing critical signaling pathways involved in tumor growth . Although this study focused on a different derivative, it underscores the potential applications of this compound in similar contexts.
Case Study 2: Enzyme Interaction Studies
Research has shown that fluorinated esters like this compound can significantly alter enzyme kinetics and interactions. These studies are crucial for understanding metabolic pathways and developing inhibitors for specific enzymes involved in disease processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-fluorophenoxy)acetate largely depends on its application. In biological systems, the fluorine atom can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to increased potency or selectivity. The ester group can be hydrolyzed to release the active acid form, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Fluorine Substitution
Ethyl 2-(4-fluorophenoxy)acetate (CAS: 2248-56-8; C₁₀H₁₁FO₃)
- Substituent Position : Fluorine at the para position.
- Synthesis Yield: Reported yields reach up to 95.6%, suggesting efficient synthesis pathways for the para isomer.
- Applications : Similar pharmaceutical utility but may exhibit distinct binding affinities due to electronic differences.
Ethyl 2-(2,4-difluorophenyl)acetate
- Substituents : Fluorine at ortho and para positions.
- Structural Impact: Difluoro substitution enhances electron-withdrawing effects, affecting molecular packing and crystal structure. Studies show altered supramolecular interactions (e.g., hydrogen bonding and van der Waals forces) compared to mono-fluorinated analogs.
Halogen-Substituted Analogs
Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate
- Substituent : Chlorine at ortho position.
- Key Differences :
- Electronegativity and Size : Chlorine’s larger atomic radius and higher electronegativity increase steric hindrance and polarizability.
- Host-Guest Interactions : SEM imaging reveals distinct β-cyclodextrin inclusion complex morphology compared to fluoro analogs, suggesting weaker interactions due to chlorine’s steric bulk.

- Applications : Preferred in formulations requiring controlled release due to modified host-guest dynamics.
Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS: 10263-19-1; C₁₂H₁₃ClO₄)
Heterocyclic and Thioester Derivatives
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate
- Structure : Imidazole ring with chlorophenyl and phenyl substituents.
- Key Differences: Basicity and Hydrogen Bonding: The imidazole nitrogen enables hydrogen bonding, enhancing interactions with biological targets.
Ethyl 2-((4-chlorobenzoyl)thio)acetate
Methoxy- and Hydroxy-Substituted Analogs
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS: 1193392-97-0; C₁₂H₁₅FO₄)
- Substituents : Fluoro and methoxy groups.
- Electronic Effects : Methoxy groups donate electron density, countering fluorine’s electron-withdrawing effect. This alters electrophilic substitution reactivity.
Ethyl 2-(2-hydroxyphenyl)acetate (CAS: 41873-65-8)
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency: The para-fluoro isomer (Ethyl 2-(4-fluorophenoxy)acetate) achieves higher yields (95.6%) compared to ortho analogs, likely due to reduced steric hindrance.
- Biological Interactions : Thioester derivatives (e.g., Ethyl 2-((4-chlorobenzoyl)thio)acetate) show promise in enzyme inhibition but require stabilization strategies.
- Crystallographic Behavior : Difluoro-substituted analogs exhibit unique packing motifs, enabling tailored material design.
Biological Activity
Ethyl 2-(2-fluorophenoxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group and the presence of a fluorine atom on the phenyl ring. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that compounds with fluorine substitutions often exhibit enhanced antimicrobial properties. This compound has been investigated for its potential against various pathogens, including bacteria and fungi .
- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in cancer cell lines, potentially through the induction of apoptosis and disruption of cellular processes .
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways critical for cell survival .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Tested Organisms/Cell Lines | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.62 | Bactericidal effect |
| Antifungal | Candida albicans | 31.25 | Disruption of cell membrane |
| Cytotoxicity | A549 (Lung Cancer) | 50 | Induction of apoptosis |
| Enzyme Inhibition | Various enzymes | N/A | Competitive inhibition |
Case Studies
- Antimicrobial Effects : A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus and Candida albicans. The compound exhibited an IC50 of 15.62 µM against S. aureus, indicating strong bactericidal properties .
- Cytotoxicity in Cancer Research : In another investigation, this compound showed promising results in inhibiting the growth of A549 lung cancer cells. The compound induced apoptosis at concentrations around 50 µM, suggesting its potential as an anticancer agent .
- Enzyme Interaction Studies : Further research highlighted the compound's ability to inhibit specific enzymes involved in cancer metabolism, thereby reducing cell proliferation and enhancing apoptosis in targeted cancer therapies .
Q & A
Basic: What synthetic routes are commonly employed for Ethyl 2-(2-fluorophenoxy)acetate, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves two approaches:
Esterification of 2-(2-fluorophenoxy)acetic acid with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux.
Williamson ether synthesis : Reacting 2-fluorophenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
Optimization Considerations:
- Catalyst selection : Acidic conditions for esterification vs. basic conditions for ether formation.
- Solvent choice : Polar solvents enhance nucleophilicity in ether synthesis.
- Temperature control : Prevents decomposition of labile fluorinated intermediates.
- Purification : Column chromatography or distillation to isolate the product from isomers/byproducts .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Analytical Workflow:
NMR Spectroscopy :
- ¹H NMR : Peaks for ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), fluorophenoxy protons (δ 6.8–7.2 ppm), and acetate methylene (δ 4.6–4.8 ppm) .
- ¹⁹F NMR : Single peak near -115 ppm (ortho-fluorine) .
Mass Spectrometry : Molecular ion peak at m/z 212 (C₁₀H₁₁FO₃⁺) .
HPLC-PDA : Purity assessment (>98%) using a C18 column with acetonitrile/water mobile phase .
Advanced: How can isomer formation during synthesis be minimized or resolved?
Challenges:
- Regioisomers : Competing etherification at different oxygen sites on 2-fluorophenol.
- Byproducts : Ethyl ester hydrolysis under prolonged acidic conditions.
Strategies:
Selective Protection : Use tert-butyl groups to block undesired hydroxyl sites .
Chromatographic Separation : Employ reverse-phase HPLC or preparative TLC with hexane/ethyl acetate gradients .
Reaction Monitoring : In-situ FTIR to track ester/ether bond formation and adjust conditions dynamically .
Advanced: What computational tools predict the reactivity of this compound in novel reactions?
Approaches:
DFT Calculations : Gaussian or ORCA software to model transition states for nucleophilic attacks (e.g., SN2 at the acetate group) .
Molecular Dynamics Simulations : Predict solvation effects and stability in biological matrices (e.g., lipid membranes) .
PubChem Data : Leverage physicochemical properties (logP, pKa) to forecast solubility and reactivity .
Application: What methods study interactions between this compound and enzymes?
Techniques:
Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to targets like esterases .
X-ray Crystallography : Co-crystallize the compound with enzymes (e.g., cytochrome P450) and refine structures using SHELX .
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Basic: What are the stability and storage recommendations for this compound?
Guidelines:
- Storage : -20°C under inert gas (Ar/N₂) to prevent ester hydrolysis .
- Stability Indicators : Monitor via periodic NMR/HPLC; degradation manifests as acetic acid/2-fluorophenol peaks .
- Light Sensitivity : Store in amber vials to avoid photodegradation of the fluorophenoxy group .
Advanced: How are crystallographic data for this compound analyzed?
Workflow:
Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å).
Structure Solution : Use SHELXD for phase determination and SHELXL for refinement .
Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond angles/fluorine positioning .
Application: Can this compound serve as a prodrug or delivery agent?
Mechanistic Insights:
- Ester Hydrolysis : In vivo cleavage by esterases releases 2-(2-fluorophenoxy)acetic acid, a potential bioactive moiety .
- Lipophilicity : logP ~2.1 (predicted) enables blood-brain barrier penetration .
- Complexation Studies : Use fluorescence quenching assays to evaluate binding with serum albumin .
Advanced: How do electronic effects of the fluorine substituent influence reactivity?
Electronic Analysis:
- Ortho-Fluorine : Withdraws electron density via inductive effects, destabilizing intermediates in nucleophilic substitution.
- Steric Effects : Fluorine’s small size minimizes steric hindrance, favoring planar transition states .
- Impact on pKa : Adjacent fluorine lowers the pKa of phenolic OH (if present), altering solubility .
Basic: What safety protocols are critical when handling this compound?
Precautions:
PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


